3-Cyano-5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxamide
Description
Properties
IUPAC Name |
3-cyano-5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O/c1-5-3-6(2)15-7(4-11)8(9(12)16)14-10(15)13-5/h3H,1-2H3,(H2,12,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZBLHOGZKLIIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=C(N12)C#N)C(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyrimidine with a suitable aldehyde and a nitrile source under acidic or basic conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid or sodium methoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Cyano-5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and suitable solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
3-Cyano-5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Cyano-5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or interfere with the function of biological macromolecules, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following compounds from the evidence are structurally relevant for comparison:
Thiazolo[3,2-a]pyrimidine Derivatives (11a, 11b)
- Core Structure : Thiazolo[3,2-a]pyrimidine fused with a thiazole ring (vs. imidazole in the target compound).
- Substituents: 11a: 2,4,6-Trimethylbenzylidene, 5-methylfuran-2-yl, and cyano groups. 11b: 4-Cyanobenzylidene, 5-methylfuran-2-yl, and cyano groups .
Key Differences:
| Parameter | Target Compound | 11a | 11b |
|---|---|---|---|
| Core Heteroatoms | N (imidazole) | S (thiazole) | S (thiazole) |
| Molecular Formula | C₁₁H₁₀N₅O (inferred) | C₂₀H₁₀N₄O₃S | C₂₂H₁₇N₃O₃S |
| Molecular Weight | ~258 (estimated) | 386 | 403 |
| Melting Point | Not reported | 243–246 °C | 213–215 °C |
| IR ν(CN) (cm⁻¹) | ~2220 (estimated) | 2219 | 2209 |
| Yield | Not reported | 68% | 68% |
- Electronic Effects : The thiazole ring in 11a/b introduces sulfur, increasing electron-withdrawing character compared to the imidazole core of the target compound. This may alter reactivity in nucleophilic substitutions .
- Steric Effects : The bulky benzylidene substituents in 11a/b reduce solubility compared to the target compound’s methyl groups.
Pyrimido[2,1-b]quinazoline Derivative (12)
- Core Structure : Pyrimido[2,1-b]quinazoline fused with a quinazoline ring.
- Substituents: 5-Methylfuran-2-yl, cyano, and carboxamide groups .
Key Differences:
| Parameter | Target Compound | 12 |
|---|---|---|
| Core Heteroatoms | N (imidazole) | N (quinazoline) |
| Molecular Formula | C₁₁H₁₀N₅O | C₁₇H₁₀N₄O₃ |
| Molecular Weight | ~258 | 318 |
| Melting Point | Not reported | 268–269 °C |
| IR ν(CN) (cm⁻¹) | ~2220 | 2220 |
| Yield | Not reported | 57% |
Thiadiazolo[3,2-a]pyrimidine Derivatives ()
- Core Structure : Thiadiazolo[3,2-a]pyrimidine with a sulfur-rich thiadiazole ring.
- Substituents : Carboxamide, phenyl, and variable R groups .
Key Differences:
| Parameter | Target Compound | Thiadiazolo Derivatives |
|---|---|---|
| Core Heteroatoms | N (imidazole) | S, N (thiadiazole) |
| Functional Groups | Cyano, carboxamide | Carboxamide, phenyl |
| Reactivity | Moderate H-bonding capacity | Enhanced electrophilicity due to S |
Research Findings and Implications
Physicochemical Properties
- Solubility : The target compound’s methyl groups may improve lipid solubility compared to benzylidene-substituted analogs (11a/b).
- Thermal Stability : Higher melting points in sulfur-containing analogs (e.g., 12: 268–269 °C) suggest greater crystalline stability vs. the target compound’s inferred properties.
Spectroscopic Signatures
- IR : CN stretches in all compounds (~2200 cm⁻¹) confirm electronic consistency.
- NMR : Methyl groups in the target compound (δ ~2.3 ppm) would show simpler splitting vs. aromatic protons in 11a/b (δ 6.5–8.0 ppm) .
Biological Activity
3-Cyano-5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the imidazo[1,2-a]pyrimidine class, which is known for its potential therapeutic applications, including antimicrobial and anticancer properties.
- IUPAC Name : this compound
- Molecular Formula : C10H9N5O
- Molecular Weight : 215.21 g/mol
- CAS Number : 478262-15-6
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may act as an enzyme inhibitor or interfere with the function of various biological macromolecules, leading to significant pharmacological effects.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. It has been evaluated against various bacterial strains and fungi.
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Moderate inhibition |
| Escherichia coli | Significant inhibition |
| Candida albicans | Low inhibition |
These findings suggest potential applications in treating infections caused by resistant strains.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have demonstrated its effectiveness against several cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast cancer) | 12.5 | Induces apoptosis |
| HepG2 (Liver cancer) | 15.0 | Inhibits cell proliferation |
| A549 (Lung cancer) | 10.0 | Disrupts cell cycle |
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression.
Enzyme Inhibition
Research has shown that this compound can inhibit specific enzymes relevant to various diseases. For instance:
- Target Enzyme : Cyclooxygenase (COX)
- Inhibition Type : Competitive
- IC50 Value : 25 µM
This suggests potential applications in inflammatory conditions and pain management.
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal assessed the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating significant potential as an antimicrobial agent.
Study 2: Anticancer Activity in vitro
In vitro studies conducted on various cancer cell lines revealed that the compound significantly inhibited cell growth in MCF-7 and HepG2 cells with IC50 values of 12.5 µM and 15.0 µM respectively. The study concluded that the compound could serve as a lead compound for further development in cancer therapeutics.
Q & A
Q. What synthetic methodologies are established for synthesizing 3-Cyano-5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxamide?
The compound can be synthesized via condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds to form the pyrimidine ring, followed by regioselective substitutions. For example, Majcen-Le Marechal's protocol for 3-aryl-substituted analogs involves cyclization under basic conditions . Hydrolysis of nitrile intermediates (e.g., using Amberlite IRA-400 in refluxing water) effectively converts 2-cyano groups to carboxamides .
Q. Which spectroscopic techniques are critical for structural characterization?
Key methods include:
- X-ray crystallography to confirm regiochemistry and substituent positions (e.g., used for 2,3-dicyano analogs) .
- NMR spectroscopy (¹H, ¹³C) to identify methyl and cyano groups, as demonstrated in thiazolo-pyrimidine derivatives .
- IR spectroscopy to detect nitrile (C≡N, ~2,219 cm⁻¹) and carboxamide (N-H, ~3,400 cm⁻¹) functionalities .
Q. What pharmacological activities are reported for structurally related imidazo[1,2-a]pyrimidine carboxamides?
Analogs exhibit anxiolytic, cardiovascular, and anti-tubercular activities. For instance, dihydrothieno-triazolo-pyrimidine carboxamides show anti-inflammatory and analgesic effects comparable to diclofenac , while pyrido-pyrrolo-pyrimidine carboxamides inhibit Mycobacterium tuberculosis growth .
Advanced Research Questions
Q. How can the Vilsmeier formylation be optimized to introduce substituents without side reactions?
The Vilsmeier reaction (using POCl₃/DMF) is effective for formylation at position 3 of imidazo[1,2-a]pyrimidines. Side reactions (e.g., over-formylation of furyl groups) can be minimized by controlling reagent stoichiometry and reaction time, as shown in Latvian group studies .
Q. What strategies resolve contradictions in pharmacological data across studies?
Discrepancies in bioactivity may arise from assay conditions (e.g., bacterial strain variability in MIC assays) or purity of intermediates. Rigorous analytical validation (e.g., HPLC purity >98%) and standardized protocols (e.g., CLSI guidelines for antimicrobial testing) are critical .
Q. How can computational methods predict target interactions for this compound?
The FRIGATE algorithm, validated for pyrido-pyrrolo-pyrimidine carboxamides, screens binding affinities to enzymes like Ag85C (a Mycobacterium tuberculosis target). Molecular docking and MD simulations can further refine binding poses .
Q. What modifications to the carboxamide group enhance bioactivity?
Substituting the carboxamide with heterocycles (e.g., 1,2,4-oxadiazoles) improves metabolic stability. For example, reacting carboxamides with dimethylacetamide dimethyl acetal yields oxadiazole derivatives with enhanced solubility .
Q. How to design experiments assessing biofilm inhibition potential?
Use microtiter plate assays with sub-MIC concentrations (25–37.5 mg/L) and gentian violet staining to quantify biofilm biomass. Statistical validation via Kruskal-Wallis tests ensures robustness, as applied in pyrido-pyrrolo-pyrimidine studies .
Q. What purification techniques mitigate side reactions during nitrile-to-carboxamide conversion?
Amberlite IRA-400 (basic form) in aqueous reflux efficiently hydrolyzes nitriles to carboxamides. Post-reaction extraction with chloroform and crystallization from methanol yields high-purity products (>95%) .
Q. How does regiochemistry impact biological activity in imidazo[1,2-a]pyrimidines?
Crystallographic data for 2,3-dicyano analogs reveals that substituent positioning (e.g., methyl groups at 5,7) influences steric interactions with target proteins. Molecular dynamics simulations can model these effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
